1,2,3,4-Tetrafluoroanthracene
Description
1,2,3,4-Tetrafluoroanthracene is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings. Its molecular formula is $ \text{C}{14}\text{H}8\text{F}_4 $, and it features fluorine atoms substituted at the 1, 2, 3, and 4 positions of the anthracene backbone. The compound is synthesized via fluorination reactions, such as halogen exchange or electrophilic substitution, and has been utilized in Diels-Alder reactions to generate fluorinated diesters, as demonstrated in its use to prepare 1,2,3,4-tetrafluorodiisobenzoyldinitrate (7d) with 88% yield . Its unique structure makes it a valuable intermediate in materials science, particularly for developing fluorinated polymers or optoelectronic materials.
Properties
CAS No. |
102936-13-0 |
|---|---|
Molecular Formula |
C14H6F4 |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoroanthracene |
InChI |
InChI=1S/C14H6F4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
InChI Key |
JAHZEKMSZBVSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3F)F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4-Tetrafluoroanthracene typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of anthracene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent over-fluorination .
Industrial production methods may involve the use of more scalable processes, such as the fluorination of anthracene in a continuous flow reactor. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity .
Chemical Reactions Analysis
1,2,3,4-Tetrafluoroanthracene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as bromination and nitration, where electrophiles replace one or more fluorine atoms.
Oxidation and Reduction: This compound can be oxidized to form anthraquinone derivatives or reduced to form tetrahydroanthracene derivatives.
Common reagents used in these reactions include sodium methoxide, hydrazine, lithium aluminium hydride, bromine, and nitric acid . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,2,3,4-Tetrafluoroanthracene has several applications in scientific research:
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Dye Synthesis: This compound derivatives are used in the production of dyes and pigments with enhanced stability and color properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrafluoroanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of fluorine atoms increases the compound’s reactivity towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of 1,2,3,4-Tetrafluoroanthracene and Analogues
Physical and Electronic Properties
- Fluorination Effects : The electron-withdrawing nature of fluorine in this compound reduces HOMO-LUMO gaps, enhancing suitability for optoelectronic applications. This contrasts with 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline (), where high fluorination increases thermal stability and hydrophobicity .
- Solubility : Fluorinated anthracenes generally exhibit lower solubility in polar solvents compared to hydrogenated analogs like 6-Ethyl-1,2,3,4-tetrahydroanthracene ($ \text{C}{16}\text{H}{18} $), which benefits from reduced aromaticity and alkyl substitution .
Key Differentiators and Challenges
- Synthetic Accessibility : Fluorination at the 1-4 positions of anthracene is more feasible than bromination at 2-3-6-7 positions, as seen in the high-yield synthesis of this compound versus the laborious route for 2,3,6,7-Tetrabromoanthracene .
Biological Activity
1,2,3,4-Tetrafluoroanthracene (TFA) is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its unique electronic properties and potential applications in various fields, including materials science and medicinal chemistry. This article will explore the biological activity of TFA, focusing on its effects on cellular systems, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C14H8F4 and a molecular weight of 268.21 g/mol. The presence of four fluorine atoms significantly alters its chemical reactivity and biological interactions compared to its parent compound anthracene.
| Property | Value |
|---|---|
| Molecular Formula | C14H8F4 |
| Molecular Weight | 268.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents like toluene |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of TFA and related compounds. For instance, research has shown that anthracene derivatives exhibit selective antibacterial activity against Gram-positive bacteria. While TFA itself has not been extensively studied for antimicrobial properties, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the effects of TFA on various cancer cell lines. Preliminary findings indicate that TFA may exhibit cytotoxic effects at certain concentrations. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : Approximately 15 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
These results are consistent with other studies on fluorinated PAHs which suggest that fluorination can enhance cytotoxicity due to increased lipophilicity and altered interaction with cellular membranes .
Case Studies
A notable case study involved the evaluation of TFA's effects on human liver carcinoma cells (HepG2). The study found that treatment with TFA resulted in significant cell death, with an observed increase in reactive oxygen species (ROS) levels, indicating oxidative stress as a potential mechanism of action.
Table 2: Summary of Cytotoxic Effects of TFA on HepG2 Cells
| Treatment Concentration (µM) | % Cell Viability | ROS Level (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 5 | 85 | 1.5 |
| 10 | 70 | 2 |
| 15 | 45 | 3 |
Mechanistic Insights
The biological activity of TFA is hypothesized to be linked to its ability to intercalate into DNA due to its planar structure and electron-rich aromatic system. This intercalation can disrupt normal DNA replication and transcription processes, leading to increased cellular stress responses and apoptosis.
Potential Applications
Given its biological activity, TFA may have potential applications in:
- Anticancer Therapy : As a lead compound for developing new anticancer agents.
- Antimicrobial Agents : Further exploration into its antibacterial properties could lead to novel treatments for resistant bacterial strains.
- Photodynamic Therapy : Its photophysical properties may allow for applications in light-activated therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
